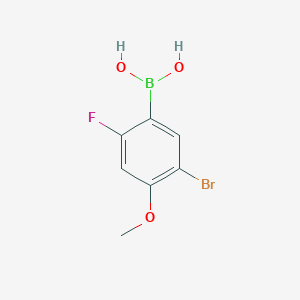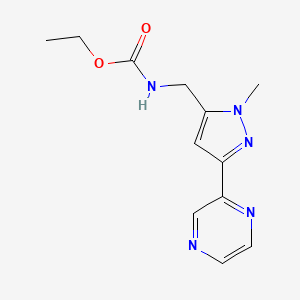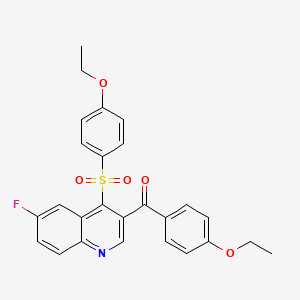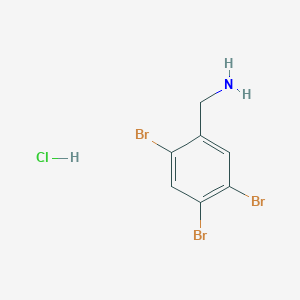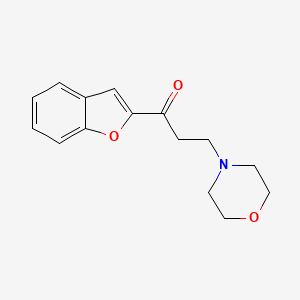![molecular formula C19H16F4N2O4 B2422312 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034529-04-7](/img/structure/B2422312.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology. Characterized by its unique structure featuring both fluoro and trifluoromethoxy groups, this compound exhibits distinct physicochemical properties that render it significant for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one Core
Begin with the condensation of appropriate aniline derivatives with chloroacetyl chloride to form the oxazepine ring.
Fluorination at the desired position on the benzofused oxazepine using suitable fluorinating agents.
Ethylation
Introduction of the ethyl group to the oxazepine nitrogen using ethyl iodide or similar reagents under basic conditions.
Attachment of the Trifluoromethoxybenzamide Moiety
The synthesis is completed by reacting the intermediate with 3-(trifluoromethoxy)benzoic acid through an amide coupling reaction, often facilitated by carbodiimide or similar activating agents.
Industrial Production Methods
For industrial-scale production, streamlined protocols involving catalytic and continuous-flow methods can be employed to enhance efficiency and yield. Process optimization may include the use of automated systems for precise control of reaction parameters and to minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at its nitrogen or oxygen functionalities using agents such as m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction, typically at the fluoro group, can be achieved using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitutions, particularly at the trifluoromethoxy group, with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : MCPBA, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: : Fluorinated phenol derivatives.
Reduction: : De-fluorinated amine derivatives.
Substitution: : Variously substituted amides depending on nucleophile used.
科学的研究の応用
This compound is versatile with numerous scientific applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Serves as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies due to its unique fluorine atoms.
Medicine: : Investigated for potential therapeutic effects, particularly as a precursor for drugs targeting central nervous system disorders.
Industry: : Applied in the development of specialty chemicals and materials requiring fluorinated aromatic compounds.
作用機序
The mechanism of action for compounds derived from N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide often involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels in the central nervous system.
Pathways: : Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor binding dynamics.
類似化合物との比較
Similar Compounds
N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxybenzamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzothiazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
Comparison
Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide stands out due to its distinctive combination of fluoro and trifluoromethoxy groups, which confer unique steric and electronic properties, enhancing its suitability for specific biological and chemical applications.
Feel like a chemist yet? What would you like to dive into next?
特性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDHMHBGCZYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)
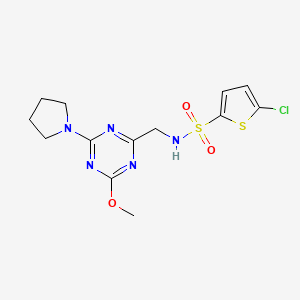
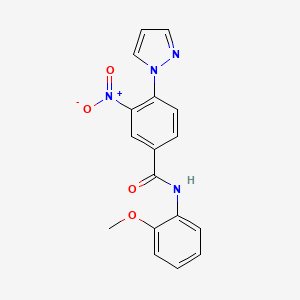
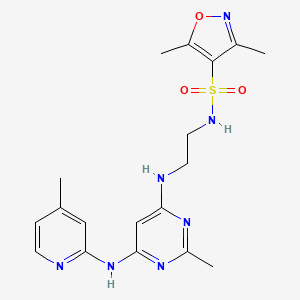
![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)
![8-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2422237.png)
![6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2422238.png)
